molecular formula C9H15N3O4 B15140212 Prolyl-Asparagine

Prolyl-Asparagine

Cat. No.: B15140212
M. Wt: 229.23 g/mol
InChI Key: JQOHKCDMINQZRV-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Asn-OH is a dipeptide composed of proline and asparagine. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay. Peptide screening is used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Pro-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of Fmoc-protected amino acids, which are deprotected using piperidine, and the coupling reactions are facilitated by activating agents such as HBTU or DIC .

Industrial Production Methods

Industrial production of H-Pro-Asn-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Asn-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the conversion of carbonyl groups to alcohols .

Scientific Research Applications

H-Pro-Asn-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Pro-Asn-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

H-Pro-Asn-OH can be compared with other similar dipeptides, such as H-Pro-Pro-OH and H-Pro-Gln-OH. These compounds share structural similarities but differ in their specific amino acid composition, which can influence their biological activity and chemical reactivity. H-Pro-Asn-OH is unique in its ability to form specific interactions with certain molecular targets, making it valuable for targeted research applications .

List of Similar Compounds

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

JQOHKCDMINQZRV-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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